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This technical guide provides an in-depth overview of the emerging therapeutic agent CT1113
and its role in T-cell acute lymphoblastic leukemia (T-ALL). T-ALL is an aggressive
hematological malignancy with a poor prognosis in adult patients, making the exploration of
novel therapeutic avenues a critical area of research.[1][2] Over 60% of T-ALL cases are
associated with aberrant activation of the NOTCHL1 signaling pathway.[1][2] Recent preclinical
studies have identified CT1113, a potent small molecule inhibitor, as a promising candidate for
T-ALL treatment.

Mechanism of Action of CT1113 in T-ALL

CT1113 functions as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28
is a deubiquitinase that plays a crucial role in regulating the stability of key oncoproteins,
including NOTCH1.[1][2] By inhibiting USP28, CT1113 leads to the destabilization and
subsequent degradation of NOTCH1, a critical driver of T-ALL pathogenesis.[1][2] This targeted
degradation of NOTCHL1 ultimately inhibits the growth of T-ALL cells.[1][2]

Furthermore, research has revealed that USP28 also governs the stability of Sterol Regulatory
Element-Binding Protein 1 (SREBP1).[1][2] SREBP1 is a key transcription factor involved in
lipogenesis, a metabolic process important for the proliferation of cancer cells, including those
in T-ALL.[1][2] Therefore, by targeting USP28, CT1113 not only disrupts the oncogenic
NOTCHL1 signaling but also interferes with the metabolic pathways that support T-ALL cell
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growth.[2] This dual mechanism of action makes CT1113 a promising therapeutic agent for T-

ALL, potentially effective in cases with or without NOTCH1 mutations.[1][2]

Quantitative Data

The following table summarizes the available quantitative data from preclinical studies of

CT1113 in acute lymphoblastic leukemia.

Cell
. Assay Type Parameter Value Reference
Lines/Model
Human Ph+ALL o
) Cell Viability ~200 nM (after
cell lines (Sup- IC50 [3]
(MTS assay) 72 hours)
B15, BV-173)
Mutant BCR- o
] Cell Viability ~200 nM (after
ABL1-expressing IC50 [3]
(MTS assay) 72 hours)
Ba/F3 cells
Gene Set Normalized
] Enrichment Enrichment
T-ALL cell lines ) .
Analysis (GSEA)  Score (NES), Not specified [4]
(Jurkat, MOLT-4) )
of NOTCH Nominal p-value,
signaling FDR g-value
Normalized
Gene Set ]
Enrichment
T-ALL cell lines Enrichment N
Score (NES), Not specified [4]

(Jurkat, LOUCY)

Analysis (GSEA)

of lipogenesis

Nominal p-value,

FDR g-value

Signaling Pathways and Experimental Workflows
CT1113 Signaling Pathway in T-ALL

The following diagram illustrates the proposed signaling pathway affected by CT1113 in T-ALL.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.researchgate.net/publication/380206015_Preclinical_testing_of_CT1113_a_novel_USP28_inhibitor_for_the_treatment_of_T-cell_acute_lymphoblastic_leukaemia
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38685813/
https://www.researchgate.net/publication/380206015_Preclinical_testing_of_CT1113_a_novel_USP28_inhibitor_for_the_treatment_of_T-cell_acute_lymphoblastic_leukaemia
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://ashpublications.org/blood/article/144/Supplement%201/4168/534027/CT1113-a-Potent-Oral-Small-Molecule-Inhibitor-of
https://ashpublications.org/blood/article/144/Supplement%201/4168/534027/CT1113-a-Potent-Oral-Small-Molecule-Inhibitor-of
https://www.researchgate.net/figure/The-effects-of-CT1113-treatment-in-T-ALL-cells-determined-by-RNA-seq-A-Heat-map-of-the_fig3_380206015
https://www.researchgate.net/figure/The-effects-of-CT1113-treatment-in-T-ALL-cells-determined-by-RNA-seq-A-Heat-map-of-the_fig3_380206015
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

NOTCH1 Receptor

Cleavage

Deubiquitinates

Cytoplasm

Intracellular NOTCH (icny) | Ubiquitination

M

Deubiquitinates
abitizes

SREBP1 =

>
1

Degradation

Translocation

Nucleus

Translocation

\

ICN1

n-SREBP1

Click to download full resolution via product page

Caption: CT1113 inhibits USP28, leading to the degradation of ICN1 and SREBP1.

Experimental Workflow for Assessing CT1113 Efficacy
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The following diagram outlines a typical experimental workflow for evaluating the anti-leukemic
effects of CT1113.
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Caption: A general workflow for preclinical evaluation of CT1113 in T-ALL.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories,
the following methodologies are based on the descriptions provided in the cited literature.[3][5]

1. Cell Viability Assay (MTS Assay)

e Objective: To determine the half-maximal inhibitory concentration (IC50) of CT1113 on
leukemia cell lines.
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o Methodology:

o Seed human T-ALL cell lines (e.g., Jurkat, MOLT-4) or other relevant cell lines in 96-well
plates.

o Treat the cells with a range of concentrations of CT1113 (e.g., up to 600 nM) for a
specified duration (e.g., 72 hours).[3]

o Add MTS reagent to each well and incubate according to the manufacturer's instructions.

o Measure the absorbance at the appropriate wavelength to determine the percentage of
viable cells relative to an untreated control.

o Calculate the IC50 value using appropriate software.
2. Apoptosis Assay (Annexin V-FITC/PI Double-Staining)

o Objective: To quantify the induction of apoptosis in leukemia cells following CT1113
treatment.

e Methodology:
o Treat leukemia cells with CT1113 at a designated concentration and for a specific time.
o Harvest and wash the cells.

o Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium lodide
(PI) according to the kit manufacturer's protocol.

o Analyze the stained cells using a flow cytometer to differentiate between viable, early
apoptotic, late apoptotic, and necrotic cells.

3. Immunoblotting (Western Blot)

» Objective: To assess the effect of CT1113 on the protein levels of target molecules (e.g.,
NOTCH1, SREBP1) and downstream signaling components.

o Methodology:
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[e]

Treat cells with CT1113 and prepare whole-cell lysates.

(¢]

Determine protein concentration using a standard assay (e.g., BCA assay).

[¢]

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

[¢]

Block the membrane and incubate with primary antibodies specific for the target proteins.

[e]

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

o

Detect the protein bands using a chemiluminescent substrate and an imaging system.
4. RNA Sequencing (RNA-Seq)

o Objective: To identify global changes in gene expression and affected signaling pathways in
T-ALL cells after CT1113 treatment.

o Methodology:

o Treat T-ALL cell lines with CT1113 or a vehicle control (e.g., DMSO) for a specified time
(e.g., 48 hours).[4]

o Extract total RNA from the cells and assess its quality and quantity.
o Prepare RNA-seq libraries according to a standard protocol.
o Sequence the libraries on a high-throughput sequencing platform.

o Perform bioinformatic analysis, including differential gene expression analysis and
pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA), to identify
significantly altered pathways such as NOTCH signaling and lipogenesis.[4]

5. In Vivo Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy and survival benefit of CT1113 in a living
organism.

o Methodology:
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o Establish cell-derived allograft models of T-ALL by injecting human T-ALL cells into
immunocompromised mice.

o Once tumors are established, randomize the mice into treatment arms: vehicle control,
and CT1113.[3]

o Administer CT1113 (e.g., via intraperitoneal injection) at tolerated doses.[3]
o Monitor tumor growth and the health of the mice regularly.

o At the end of the study, or when humane endpoints are reached, collect tissues (e.g., bone
marrow, spleen) for analysis (e.g., flow cytometry) to assess leukemia cell eradication.[3]

o Analyze survival data to determine if CT1113 treatment prolongs the survival of the mice
compared to the control group.[3]

Conclusion

CT1113 represents a novel and promising therapeutic strategy for T-cell acute lymphoblastic
leukemia. Its ability to dually target the oncogenic NOTCH1 signaling pathway and the
lipogenesis pathway through the inhibition of USP28 provides a strong rationale for its
continued investigation. The preclinical data gathered to date demonstrates significant anti-
leukemic activity both in vitro and in vivo, supporting the progression of CT1113 into clinical
development for T-ALL. Further research is warranted to fully elucidate its efficacy, safety
profile, and potential for combination therapies in this challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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